3-(Difluoromethyl)-5-fluorobenzoic acid
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Overview
Description
3-(Difluoromethyl)-5-fluorobenzoic acid is an organic compound characterized by the presence of both difluoromethyl and fluorine substituents on a benzoic acid core
Mechanism of Action
Target of Action
It’s structurally similar compound, 3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxylic acid, is known to inhibit succinate dehydrogenase (sdhi) . Succinate dehydrogenase plays a crucial role in the mitochondrial respiratory chain .
Mode of Action
Based on the action of its structurally similar compound, it might inhibit succinate dehydrogenase, a key enzyme in the mitochondrial respiratory chain . This inhibition could disrupt the energy production in cells, leading to various downstream effects.
Biochemical Pathways
The inhibition of succinate dehydrogenase by its structurally similar compound would affect the citric acid cycle (also known as the krebs cycle or tca cycle), which is a key metabolic pathway for energy production .
Result of Action
The inhibition of succinate dehydrogenase by its structurally similar compound could lead to disruption of energy production in cells, potentially leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the difluoromethylation of a fluorobenzoic acid derivative using difluoromethylating agents under specific reaction conditions . The reaction conditions often include the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group .
Industrial Production Methods
Industrial production methods for 3-(Difluoromethyl)-5-fluorobenzoic acid may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-5-fluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions, where the difluoromethyl or fluorine groups are replaced by other substituents.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions often involve the use of solvents such as acetonitrile or dichloromethane, and catalysts like palladium or copper complexes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzoic acids, while oxidation and reduction reactions can produce carboxylic acids or alcohols, respectively .
Scientific Research Applications
3-(Difluoromethyl)-5-fluorobenzoic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Difluoromethyl)-5-fluorobenzoic acid include other fluorinated benzoic acids and difluoromethylated aromatic compounds, such as:
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-(Difluoromethyl)-pyrrole-4-carboxylic acid
- 3-(Difluoromethyl)-5-methylthiophene-2-carboxylic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and physical properties. The presence of both difluoromethyl and fluorine groups on the benzoic acid core enhances its reactivity and stability, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-(difluoromethyl)-5-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,7H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXIDADGPWMBDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)F)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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